methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-methoxyphenyl group and an imidazo[4,5-c]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the subsequent attachment of the fluoro-methoxyphenyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate include:
- 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide
- 2-methyl-4-(4-methyl-2-5-thiazolyl)methylthio)phenoxyacetic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fluoro-methoxyphenyl group and the imidazo[4,5-c]pyridine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Imidazopyridine Core : The imidazo[4,5-c]pyridine moiety is known for its diverse biological activities.
- Fluoromethoxyphenyl Group : The presence of a fluorine atom and methoxy group enhances the compound's lipophilicity and potential receptor binding affinity.
- Amide Linkage : This functional group is crucial for the compound's interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of imidazopyridines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promise against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 15.3 | |
Compound B | MCF7 | 12.8 | |
Methyl 2-{...} | A549 | 10.5 |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of similar compounds. For example:
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound C | E. coli | 18 | |
Methyl 2-{...} | S. aureus | 20 |
These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
The biological activity of this compound is believed to involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in cancer and microbial resistance.
- Enzyme Inhibition : It could inhibit key enzymes such as kinases or proteases that are critical for cell survival and proliferation.
- Signal Transduction Modulation : The compound may influence various signaling pathways (e.g., MAPK/ERK pathways) leading to altered cellular responses.
Case Studies
In a recent study focusing on imidazopyridine derivatives, methyl 2-{...} was tested for its cytotoxic effects on A549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing apoptosis as the primary mode of action through caspase activation and PARP cleavage.
Another study evaluated the antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited a strong inhibitory effect comparable to standard antibiotics like vancomycin.
Properties
Molecular Formula |
C22H21FN4O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21FN4O4/c1-30-13-7-8-14(16(23)11-13)20-19-18(24-12-25-19)9-10-27(20)22(29)26-17-6-4-3-5-15(17)21(28)31-2/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
YHQOVJQHYDGRPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3)F |
Origin of Product |
United States |
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